molecular formula C20H21ClN2O3 B3660421 N-(4-chlorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide

N-(4-chlorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide

Cat. No.: B3660421
M. Wt: 372.8 g/mol
InChI Key: JSXRXIQWTOIUEU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-26-18-8-2-15(3-9-18)20(25)23-12-10-14(11-13-23)19(24)22-17-6-4-16(21)5-7-17/h2-9,14H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXRXIQWTOIUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-chlorophenyl group: This step usually involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the 4-methoxybenzoyl group: This can be done through an acylation reaction using 4-methoxybenzoic acid or its derivatives.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Common reagents include halogens (e.g., Cl₂) or nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxylate
  • N-(4-chlorophenyl)-1-(4-methoxybenzoyl)piperidine-4-sulfonamide
  • N-(4-chlorophenyl)-1-(4-methoxybenzoyl)piperidine-4-thioamide

Uniqueness

N-(4-chlorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which can confer distinct pharmacological properties compared to similar compounds. Its unique structure may result in different binding affinities, metabolic stability, and overall biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chlorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide
Reactant of Route 2
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N-(4-chlorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide

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